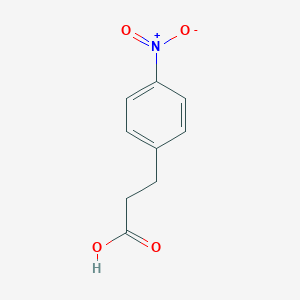

3-(4-Nitrophenyl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-2,4-5H,3,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZOPVJNBOQOLPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90168103 | |

| Record name | Benzenepropanoic acid, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16642-79-8 | |

| Record name | 3-(4-Nitrophenyl)propionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16642-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenepropanoic acid, 4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016642798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16642-79-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99345 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepropanoic acid, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Nitrophenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Nitrophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Nitrophenyl)propanoic acid, with the Chemical Abstracts Service (CAS) number 16642-79-8 , is a substituted aromatic carboxylic acid.[1][2] Structurally, it is a derivative of 3-phenylpropionic acid with a nitro group attached at the para position of the phenyl ring.[1][3] This compound serves as a valuable intermediate in various fields of chemical synthesis, including the pharmaceutical, agrochemical, and dye industries.[1][4] Its utility is primarily as a building block for more complex molecules. While it is not known to occur naturally, its structural motif is found in some microbial metabolites.[1]

This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on data relevant to research and development.

Chemical and Physical Properties

This compound is typically a white to off-white or yellow-to-brown crystalline solid at room temperature.[1] It possesses moderate polarity due to the presence of both a carboxylic acid and a nitro functional group.[1] This influences its solubility, rendering it slightly soluble in water but more soluble in polar organic solvents such as ethanol (B145695) and acetone.[1][4]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound.

Table 1: Identifiers and Molecular Properties

| Property | Value | Source(s) |

| CAS Number | 16642-79-8 | [1][2][5][6] |

| Molecular Formula | C₉H₉NO₄ | [1][2][5] |

| Molecular Weight | 195.17 g/mol | [1][2][3][6] |

| IUPAC Name | This compound | [3] |

| Synonyms | 4-Nitrobenzenepropanoic acid, p-Nitrohydrocinnamic acid, 3-(p-Nitrophenyl)propionic acid | [2][3][7] |

| InChIKey | VZOPVJNBOQOLPN-UHFFFAOYSA-N | [2][3] |

| SMILES | C1=CC(=CC=C1CCC(=O)O)--INVALID-LINK--[O-] | [3] |

Table 2: Physical Properties

| Property | Value | Notes | Source(s) |

| Appearance | White to off-white, or yellow to brown solid | - | [1] |

| Melting Point | 131 - 170 °C | A range of values are reported, with 167-170 °C cited in a synthesis reference. | [2][5][8] |

| Boiling Point | ~331.83 °C | Rough estimate | [2] |

| Density | ~1.3544 g/cm³ | Rough estimate | [2][4] |

| Water Solubility | Slightly soluble | - | [1][2][4] |

| pKa | 4.47 (at 25°C) | - | [4] |

| XLogP3 | 1.3 | - | [2][3] |

Synthesis and Reactivity

Industrially, this compound is synthesized through multi-step organic transformations that typically involve nitration, alkylation, and oxidation reactions under controlled conditions, often using strong acid catalysts.[1] It can be prepared via routes like the Friedel-Crafts acylation or other electrophilic substitution methods starting from nitrobenzene (B124822) derivatives.[1]

Representative Synthesis Protocol

Objective: To synthesize this compound.

Materials:

-

Diethyl (4-nitrophenylmethyl)malonate

-

Acetic acid

-

20% Hydrochloric acid (aq)

-

10% Sodium hydroxide (B78521) (aq)

-

Diethyl ether

-

Sodium sulfate (B86663) (anhydrous)

Methodology:

-

Hydrolysis: Combine diethyl (4-nitrophenylmethyl)malonate with acetic acid and 20% aqueous hydrochloric acid. Heat the mixture under reflux for approximately 16 hours. This step hydrolyzes the ester groups and promotes decarboxylation.

-

Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to obtain a residue.

-

Extraction (Base): Stir the residue with water, then add 10% aqueous sodium hydroxide solution to deprotonate the carboxylic acid, forming a water-soluble carboxylate salt. Stir for one hour. Extract the mixture with diethyl ether to remove any non-acidic organic impurities; discard the organic layer.

-

Acidification: Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the crude this compound.

-

Extraction (Acid): Extract the acidified aqueous layer with multiple portions of diethyl ether. Combine the organic extracts.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield a solid residue.

-

Recrystallization: Dissolve the solid residue in hot toluene. Allow the solution to cool slowly to room temperature with stirring (e.g., for 16 hours) to induce crystallization.

-

Isolation and Washing: Cool the resulting slurry further (e.g., to 10°C) and collect the solid product by filtration. Wash the solid with a non-polar solvent like pentane to remove residual toluene and impurities.

-

Drying: Dry the final product, for example, under vacuum, to obtain pure this compound.

Caption: Proposed workflow for the synthesis of this compound.

Biological Activity and Potential Applications

Direct studies on the biological activity and specific signaling pathway interactions of this compound are limited in the available scientific literature. Its primary role is as a precursor or scaffold in the synthesis of other pharmacologically active compounds.[1]

However, the broader class of arylpropanoic acids is well-known for its therapeutic effects, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). Furthermore, various derivatives of propanoic acids are being investigated for their potential in cancer therapy.

Potential Areas of Investigation

Based on the activities of structurally related molecules, this compound could be investigated for several in vitro effects:

-

Anti-inflammatory Properties: As a member of the arylpropionic acid family, it has the potential to inhibit cyclooxygenase (COX) enzymes, which are key to the synthesis of inflammatory prostaglandins.

-

Anticancer Activity: Derivatives of similar scaffolds, such as 3-((4-hydroxyphenyl)amino)propanoic acid and 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid, have demonstrated cytotoxic and anti-proliferative effects against various cancer cell lines, including lung cancer.[5][8][10][11] These activities may involve the modulation of reactive oxygen species (ROS) or the inhibition of key signaling proteins.[5]

-

Antimicrobial Activity: Some 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown activity against multidrug-resistant bacterial and fungal pathogens.[11]

General Experimental Protocols for Biological Evaluation

The following are standard, generalized methodologies for assessing the potential biological activities of a compound like this compound.

4.2.1 Cell Viability and Cytotoxicity Assessment: MTT Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Objective: To determine the cytotoxic effects of this compound on a selected cell line (e.g., A549 human lung carcinoma).

Materials:

-

Target cancer cell line (e.g., A549) and a non-cancerous control cell line (e.g., HEK293).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

This compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

96-well cell culture plates.

-

Microplate reader.

Methodology:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight under standard culture conditions (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete culture medium. Remove the old medium from the cells and add the medium containing various concentrations of the test compound. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control, e.g., cisplatin).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.

-

Formazan Solubilization: Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Caption: General workflow for an MTT-based cell viability and cytotoxicity assay.

Conclusion

This compound is a well-characterized chemical compound with established physical properties and a defined role as a synthetic intermediate. While direct biological data on this specific molecule is sparse, its structural relationship to classes of compounds with known anti-inflammatory and anticancer activities makes it a molecule of interest for further investigation. The protocols and data presented in this guide offer a foundational resource for researchers looking to explore the synthesis, properties, and potential therapeutic applications of this and related compounds. Future research should focus on dedicated biological screening to elucidate any inherent pharmacological activity and to explore its potential as a scaffold for novel drug candidates.

References

- 1. This compound | C9H9NO4 | CID 85526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. (3R)-3-Amino-3-(4-nitrophenyl)propanoic acid | C9H10N2O4 | CID 1381949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound [stenutz.eu]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. prepchem.com [prepchem.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-(4-Nitrophenyl)propanoic Acid

This technical guide provides a comprehensive overview of 3-(4-Nitrophenyl)propanoic acid, including its chemical identifiers, physicochemical properties, and relevant experimental data. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Nomenclature and Synonyms

The standardized IUPAC name for this compound is This compound .[1][2] It is also known by a variety of synonyms in scientific literature and chemical databases.

A comprehensive list of its common synonyms includes:

-

3-(p-nitrophenyl)propanoic acid[1]

-

4-Nitrobenzenepropanoic acid[3]

-

p-Nitrohydrocinnamic acid[1]

-

4-Nitrohydrocinnamic Acid[1]

-

β-(4-Nitrophenyl)propionic acid[5]

-

NSC 99345[5]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its handling, application in experimental settings, and for the development of analytical methods.

| Property | Value | Source |

| Molecular Formula | C9H9NO4 | [1][2] |

| Molecular Weight | 195.17 g/mol | [1][2] |

| CAS Number | 16642-79-8 | [2] |

| Melting Point | 131 °C | [5] |

| Boiling Point | 331.83°C (rough estimate) | [5] |

| Water Solubility | Slightly soluble | [2][5] |

| Density | 1.3544 g/cm³ (rough estimate) | [5] |

| Flash Point | 170.5 ± 9.4 °C | [5] |

| Vapor Pressure | 1.53E-06 mmHg at 25°C | [5] |

Experimental Protocols

Detailed experimental procedures are fundamental for the replication and advancement of scientific research. While specific, detailed experimental protocols for the synthesis or application of this compound are not extensively available in the provided search results, a general workflow for a chemical synthesis and characterization process can be illustrated.

Logical Workflow for Synthesis and Characterization

The following diagram outlines a typical workflow for the synthesis and subsequent analysis of a chemical compound like this compound. This serves as a logical guide for researchers designing their experimental plan.

References

In-Depth Technical Guide: Solubility of 3-(4-Nitrophenyl)propanoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-(4-Nitrophenyl)propanoic acid in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing detailed experimental protocols to enable researchers to determine its solubility in various solvents of interest.

Introduction to this compound

This compound, a derivative of phenylpropanoic acid, is a crystalline solid.[1] Its chemical structure, featuring a carboxylic acid group and a nitro group, imparts a moderate polarity that influences its solubility characteristics.[1] General observations indicate that it is slightly soluble in water and demonstrates higher solubility in polar organic solvents such as ethanol (B145695) and acetone.[1] This compound and its analogues are of interest in medicinal chemistry and drug development, making the understanding of their solubility profiles crucial for formulation, bioavailability, and pharmacokinetic studies.

Qualitative Solubility Profile

Based on available literature and chemical database information, the qualitative solubility of this compound is summarized as follows:

-

Polar Organic Solvents: More soluble[1]

It is important to note that these are qualitative descriptions. For precise formulation and development work, quantitative determination of solubility at various temperatures is essential.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in a range of organic solvents at different temperatures. The absence of this data highlights a knowledge gap and necessitates experimental determination for any research or development application.

The following sections provide detailed experimental protocols that can be employed to generate this critical data.

Experimental Protocols for Solubility Determination

The following are established methods for determining the solubility of a solid organic compound in a liquid solvent.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached. This can be achieved using a magnetic stirrer, orbital shaker, or rotator in a temperature-controlled environment (e.g., a water bath or incubator). A minimum of 24 to 48 hours is often recommended to ensure saturation.

-

-

Phase Separation:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to match the equilibration temperature, avoiding the transfer of any solid particles.

-

Alternatively, the saturated solution can be filtered through a syringe filter (ensure the filter material is compatible with the solvent) that has been pre-saturated with the solution to avoid loss of solute due to adsorption.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the known volume of the saturated solution to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, cool the container in a desiccator and weigh it.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the difference between the final mass of the container with the dried residue and the initial mass of the empty container.

-

Solubility can then be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L).

-

UV-Visible Spectrophotometry Method

This method is suitable if this compound has a chromophore that absorbs light in the UV-Visible range and the chosen solvent is transparent in that region. A key advantage is its sensitivity, which is particularly useful for compounds with low solubility.

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solution and Sampling:

-

Prepare a saturated solution and separate the supernatant as described in the gravimetric method (steps 1 and 2).

-

-

Absorbance Measurement:

-

Carefully dilute a known volume of the saturated supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound in that solvent at the given temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid compound.

Conclusion

References

Spectroscopic Analysis of 3-(4-Nitrophenyl)propanoic Acid: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-(4-Nitrophenyl)propanoic acid, a compound of interest in various research and development sectors. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the methodologies for their acquisition.

Core Spectroscopic Data

The structural elucidation of this compound is critically supported by a combination of spectroscopic techniques. The following sections present a summary of the key data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei.[1]

¹H NMR Data

Solvent: CDCl₃, Reference: Tetramethylsilane (B1202638) (TMS) at 0.0 ppm

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.19 | d | 2H | Ar-H (ortho to NO₂) |

| 7.45 | d | 2H | Ar-H (meta to NO₂) |

| 3.10 | t | 2H | -CH₂-Ar |

| 2.80 | t | 2H | -CH₂-COOH |

| 11.5 (broad) | s | 1H | -COOH |

¹³C NMR Data

Solvent: CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 178.5 | C=O (Carboxylic Acid) |

| 148.2 | Ar-C (C-NO₂) |

| 146.8 | Ar-C (quaternary) |

| 129.8 | Ar-CH (meta to NO₂) |

| 124.1 | Ar-CH (ortho to NO₂) |

| 34.7 | -CH₂-Ar |

| 30.2 | -CH₂-COOH |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| 3080 | Medium | C-H stretch (Aromatic) |

| 2930 | Medium | C-H stretch (Aliphatic) |

| 1710 | Strong | C=O stretch (Carboxylic Acid) |

| 1520 | Strong | N-O asymmetric stretch (Nitro group) |

| 1345 | Strong | N-O symmetric stretch (Nitro group) |

| 850 | Strong | C-H bend (para-disubstituted aromatic) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[3]

| m/z | Relative Intensity (%) | Assignment |

| 195 | 100 | [M]⁺ (Molecular Ion) |

| 178 | 40 | [M-OH]⁺ |

| 150 | 25 | [M-COOH]⁺ |

| 136 | 60 | [M-CH₂COOH]⁺ |

| 106 | 30 | [C₇H₆N]⁺ |

| 90 | 20 | [C₆H₄N]⁺ |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[4]

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference standard.[5]

-

Sample Filtration : Filter the solution into a clean 5 mm NMR tube.

-

Data Acquisition : Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each unique carbon atom.[1]

IR Spectroscopy Protocol (Thin Solid Film Method)

-

Sample Preparation : Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like methylene (B1212753) chloride.[6]

-

Film Deposition : Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid compound on the plate.[6]

-

Data Acquisition : Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.[6] A background spectrum of the clean salt plate should be taken first.

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.[7] The sample is vaporized by heating in a vacuum.[7]

-

Ionization : The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation (molecular ion).[7]

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[3]

-

Detection : A detector records the abundance of each ion, generating the mass spectrum.[3]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and structural elucidation of an organic compound like this compound.

References

Synthesis of 3-(4-Nitrophenyl)propanoic Acid from Nitrobenzene Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 3-(4-nitrophenyl)propanoic acid, a key intermediate in the synthesis of various pharmaceuticals and other specialty chemicals.[1][2] The document details established methodologies, including the Perkin, Heck, and Knoevenagel reactions, starting from readily available nitrobenzene (B124822) derivatives. This guide is intended to provide researchers and professionals in drug development and chemical synthesis with the necessary details to reproduce these synthetic pathways.

Introduction

This compound, also known as p-nitrohydrocinnamic acid, is a substituted aromatic carboxylic acid featuring a nitro group at the para position of the phenyl ring.[1][3] It serves as a valuable building block in organic synthesis, particularly in the preparation of analgesic and anti-inflammatory agents.[1] This guide outlines three principal synthetic strategies commencing from nitrobenzene derivatives, primarily 4-nitrobenzaldehyde (B150856) and 4-nitrobromobenzene.

Synthetic Pathways

The synthesis of this compound from nitrobenzene derivatives predominantly proceeds through a two-step sequence: the formation of 4-nitrocinnamic acid followed by the reduction of the alkene double bond. The key difference between the primary synthetic routes lies in the method of formation of the cinnamic acid intermediate.

Route 1: Perkin Reaction

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the corresponding acid.[4][5][6][7][8][9] In this case, 4-nitrobenzaldehyde is reacted with acetic anhydride and sodium acetate (B1210297) to yield 4-nitrocinnamic acid. The subsequent reduction of the double bond affords the target molecule.

Route 2: Heck Reaction

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, provides an alternative route.[10][11][12] This method couples a 4-nitroaryl halide, such as 4-nitrobromobenzene, with acrylic acid in the presence of a palladium catalyst and a base to directly form 4-nitrocinnamic acid.[13][14]

Route 3: Knoevenagel Condensation

The Knoevenagel condensation offers another pathway to 4-nitrocinnamic acid by reacting 4-nitrobenzaldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a weak base like pyridine (B92270).[15]

The final step in all three routes is the selective reduction of the carbon-carbon double bond of 4-nitrocinnamic acid to yield this compound.

Data Presentation

The following tables summarize the key quantitative data for the reactants, intermediates, and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |

| 4-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | 106-106.5 | 555-16-8 |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | -73.1 | 108-24-7 |

| Sodium Acetate | C₂H₃NaO₂ | 82.03 | 324 | 127-09-3 |

| 4-Nitrobromobenzene | C₆H₄BrNO₂ | 202.01 | 126-127 | 586-76-5 |

| Acrylic Acid | C₃H₄O₂ | 72.06 | 14 | 79-10-7 |

| Malonic Acid | C₃H₄O₄ | 104.06 | 135-137 | 141-82-2 |

| 4-Nitrocinnamic acid | C₉H₇NO₄ | 193.16 | 198-201 | 619-89-6 |

| This compound | C₉H₉NO₄ | 195.17 | 167-170 | 16642-79-8 |

| Reaction Step | Synthetic Route | Typical Yield (%) |

| 4-Nitrobenzaldehyde → 4-Nitrocinnamic acid | Perkin Reaction | 74-77 |

| 4-Nitrobromobenzene + Acrylic Acid → 4-Nitrocinnamic acid | Heck Reaction | ~35 (based on a similar reaction) |

| 4-Nitrobenzaldehyde + Malonic Acid → 4-Nitrocinnamic acid | Knoevenagel Condensation | 73 |

| 4-Nitrocinnamic acid → this compound | Reduction | ~97 (based on a similar reaction) |

Experimental Protocols

Synthesis of Starting Material: 4-Nitrobenzaldehyde

4-Nitrobenzaldehyde can be synthesized via the oxidation of 4-nitrotoluene (B166481).[16][17][18][19]

Protocol:

-

In a three-necked flask, a solution of 50 g of 4-nitrotoluene in 550 cc of glacial acetic acid and 565 cc of acetic anhydride is prepared.[18]

-

85 cc of concentrated sulfuric acid is slowly added with stirring.[18]

-

The mixture is cooled to 5°C in an ice-salt bath.[18]

-

100 g of chromium trioxide is added in small portions, maintaining the temperature below 10°C.[18]

-

After the addition is complete, stirring is continued for ten minutes.[18]

-

The reaction mixture is poured into ice and water.[18]

-

The precipitated 4-nitrobenzylidene diacetate is collected by suction filtration, washed with water, and then suspended in a cold 2% sodium carbonate solution, stirred, filtered, and washed with water again.[16]

-

The crude diacetate is refluxed with a mixture of water, ethanol (B145695), and concentrated sulfuric acid for 30 minutes.[16]

-

The hot solution is filtered, and the filtrate is cooled in an ice bath to crystallize the 4-nitrobenzaldehyde.[16]

-

The crystals are collected by suction filtration, washed with cold water, and dried.[16]

Route 1: Perkin Reaction for 4-Nitrocinnamic Acid

Protocol (adapted from the synthesis of m-nitrocinnamic acid): [20]

-

In a round-bottomed flask fitted with a reflux condenser, place 0.33 moles of 4-nitrobenzaldehyde, 0.48 moles of freshly fused sodium acetate, and 0.68 moles of acetic anhydride.[20]

-

Mix the contents well and heat the mixture in an oil bath at 180°C for approximately 13 hours.[20]

-

After cooling slightly, pour the reaction product into 200–300 cc of water and filter the solid by suction.[20]

-

Wash the solid several times with water.

-

Dissolve the crude product in a solution of aqueous ammonia (B1221849) and filter.[20]

-

Precipitate the 4-nitrocinnamic acid by pouring the filtrate into a dilute solution of sulfuric acid.[20]

-

Filter the precipitate, redissolve in aqueous ammonia, and reprecipitate with dilute sulfuric acid.[20]

-

Wash the final product with water, dry, and recrystallize from ethanol to obtain pale yellow crystals.[20]

Route 2: Heck Reaction for 4-Nitrocinnamic Acid

Protocol (adapted from a similar Heck reaction): [13]

-

To a reaction vial, add 4-nitrobromobenzene, triethylamine (B128534) (2 equivalents), acrylic acid (1.5 equivalents), and palladium(II) acetate (e.g., 2 mol%).[13]

-

Add acetonitrile (B52724) as the solvent.

-

Heat the mixture at 80-90°C with stirring for one hour.[13]

-

Cool the reaction to room temperature and transfer it to a beaker containing 3 M HCl.[13]

-

A solid will form, which is collected by suction filtration.[13]

-

The crude solid is purified by recrystallization from a suitable solvent such as 95% ethanol.[13]

Route 3: Knoevenagel Condensation for 4-Nitrocinnamic Acid

Protocol: [15]

-

In a 50 mL round-bottom flask, place 0.01 mol of p-nitrobenzaldehyde and an equimolar amount of malonic acid (1.0406 g).[15]

-

Add 30 mL of absolute ethanol as a solvent and stir and reflux at 85°C.[15]

-

Once all solids are dissolved, add approximately 3 mL of pyridine to the reaction solution.[15]

-

Continue to stir and reflux for about 8 hours, during which a light yellow solid will precipitate.[15]

-

Cool the mixture and collect the crude 4-nitrocinnamic acid by suction filtration.[15]

-

For purification, dissolve the crude product in water with the dropwise addition of dilute NaOH solution to adjust the pH to 7, and filter.[15]

-

Acidify the filtrate with concentrated hydrochloric acid to a pH of about 3 to precipitate the product.[15]

-

Filter, dry, and recrystallize the solid from ethanol to obtain high-purity 4-nitrocinnamic acid crystals.[15]

Final Step: Reduction of 4-Nitrocinnamic Acid

Protocol (adapted from the reduction of cinnamic acid): [21]

-

In a four-necked round-bottom flask, dissolve 4-nitrocinnamic acid and sodium hydroxide (B78521) (1.2 equivalents) in distilled water with stirring.[21]

-

Add a slurry of activated Raney nickel in distilled water.[21]

-

Add a solution of sodium borohydride (B1222165) (0.28 equivalents) in 1% aqueous NaOH dropwise over 45 minutes, maintaining the temperature at 40-45°C.[21]

-

Stir for an additional 30 minutes after the addition is complete.[21]

-

Cool the reaction mixture to room temperature and filter to remove the Raney nickel.

-

Slowly pour the filtrate into ice-cold concentrated hydrochloric acid with stirring to precipitate the product.[21]

-

Collect the white solid precipitate by suction filtration, wash with distilled water, and air dry to yield this compound.[21]

Mandatory Visualizations

Synthetic Workflow Diagrams

Caption: Overall synthetic strategy for this compound.

Caption: Experimental workflow for the Perkin reaction route.

Caption: Experimental workflow for the Heck reaction route.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 16642-79-8 [chemicalbook.com]

- 3. This compound | C9H9NO4 | CID 85526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. longdom.org [longdom.org]

- 6. Perkin reaction - Wikipedia [en.wikipedia.org]

- 7. SATHEE: Perkin Reaction Mechanism [satheejee.iitk.ac.in]

- 8. Perkin Reaction: Definition & Mechanism - Video | Study.com [study.com]

- 9. scribd.com [scribd.com]

- 10. Heck reaction - Wikipedia [en.wikipedia.org]

- 11. Heck Reaction [organic-chemistry.org]

- 12. mdpi.com [mdpi.com]

- 13. odinity.com [odinity.com]

- 14. researchgate.net [researchgate.net]

- 15. Page loading... [guidechem.com]

- 16. benchchem.com [benchchem.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. benchchem.com [benchchem.com]

- 19. 4-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

The Pivotal Role of 3-(4-Nitrophenyl)propanoic Acid as a Chemical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Nitrophenyl)propanoic acid, a substituted aromatic carboxylic acid, serves as a crucial chemical intermediate in the synthesis of a variety of organic compounds. Its bifunctional nature, possessing both a reactive carboxylic acid group and a nitro group that can be readily transformed into other functionalities, makes it a versatile building block in medicinal chemistry and materials science. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, with a particular focus on its role in the development of active pharmaceutical ingredients (APIs).

Synthesis of this compound

The most common and practical laboratory synthesis of this compound involves the nitration of 3-phenylpropanoic acid. This electrophilic aromatic substitution reaction introduces a nitro group onto the phenyl ring, primarily at the para position due to the directing effects of the alkyl side chain.

Experimental Protocol: Nitration of 3-Phenylpropanoic Acid

Materials:

-

3-Phenylpropanoic acid

-

Concentrated Sulfuric acid (H₂SO₄)

-

Concentrated Nitric acid (HNO₃)

-

Ice

-

Distilled water

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 3-phenylpropanoic acid to chilled concentrated sulfuric acid while stirring. Maintain the temperature below 10 °C.

-

In a separate beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 3-phenylpropanoic acid in sulfuric acid over a period of 30-60 minutes, ensuring the temperature does not exceed 10-15 °C.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours.

-

Slowly pour the reaction mixture onto crushed ice with constant stirring.

-

The crude this compound will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

-

Recrystallize the crude product from a suitable solvent, such as aqueous methanol, to obtain pure this compound.

Synthesis Workflow

Key Reactions of this compound

The chemical versatility of this compound stems from the reactivity of its two functional groups: the nitro group and the carboxylic acid group.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, yielding 3-(4-aminophenyl)propanoic acid. This transformation is a critical step in the synthesis of many pharmaceuticals.

Materials:

-

This compound

-

Methanol

-

Palladium on carbon (Pd/C) catalyst (10%)

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve this compound in methanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Seal the vessel and purge it with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain 3-(4-aminophenyl)propanoic acid.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo various transformations, such as esterification and amide bond formation, to introduce diverse functionalities.

Materials:

-

This compound

-

An alcohol (e.g., ethanol)

-

Concentrated Sulfuric acid (H₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound in an excess of the desired alcohol (e.g., ethanol).

-

Add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux for several hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the corresponding ester.

Materials:

-

This compound

-

An amine

-

A coupling agent (e.g., DCC, EDC)

-

A base (e.g., triethylamine, DIPEA)

-

Anhydrous solvent (e.g., DMF, DCM)

Procedure:

-

Dissolve this compound in an anhydrous solvent.

-

Add the amine and the base to the solution.

-

Add the coupling agent portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours to overnight.

-

Monitor the reaction by TLC.

-

Upon completion, filter off any solid byproducts (e.g., DCU if DCC is used).

-

Dilute the filtrate with an organic solvent and wash with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer, filter, and concentrate under reduced pressure to obtain the crude amide, which can be further purified by chromatography or recrystallization.

Quantitative Data Summary

| Reaction | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Nitration | 3-Phenylpropanoic acid | HNO₃, H₂SO₄ | - | 0-15 | 2-3 | 70-85 |

| Reduction | This compound | H₂, 10% Pd/C | Methanol | 25 | 2-4 | >95 |

| Esterification | This compound | Ethanol, H₂SO₄ (cat.) | Ethanol | Reflux | 4-8 | 80-95 |

| Amide Coupling | This compound | Amine, EDC, HOBt | DMF | 0-25 | 12-24 | 75-90 |

Application in Drug Development: The Synthesis of Baclofen

A significant application of this compound as an intermediate is in the synthesis of Baclofen, a muscle relaxant and antispastic agent. The synthesis involves the reduction of the nitro group of a derivative of this compound to form the corresponding amine, which is a key structural feature of Baclofen.

Baclofen's Mechanism of Action: GABA-B Receptor Signaling

Baclofen is an agonist of the GABA-B receptor, which is a G-protein coupled receptor (GPCR). Its therapeutic effects are primarily due to its action in the central nervous system.

An In-depth Technical Guide to 3-(4-Nitrophenyl)propanoic Acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-Nitrophenyl)propanoic acid, a valuable intermediate in organic synthesis. The document details its discovery, historical context, and key physicochemical properties. A thorough examination of its synthesis is presented, including a detailed experimental protocol for a Knoevenagel-Doebner reaction followed by reduction. Furthermore, this guide explores its significance as a building block in the synthesis of pharmacologically active molecules, illustrated through a representative synthetic pathway.

Introduction

This compound is a carboxylic acid derivative of nitrobenzene.[1] At room temperature, it exists as a white to off-white crystalline solid.[1] Its structure, featuring both a nitro group and a carboxylic acid functional group, imparts moderate polarity, rendering it slightly soluble in water but more soluble in polar organic solvents like ethanol (B145695) and acetone.[1] First synthesized in the latter half of the 20th century, this compound emerged from research efforts aimed at developing novel non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive compounds.[1] It serves as a crucial intermediate in the pharmaceutical, agrochemical, and dye industries.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 16642-79-8 | [2] |

| Molecular Formula | C₉H₉NO₄ | [2] |

| Molecular Weight | 195.17 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 167-170 °C | [3] |

| Boiling Point | 331.83 °C (estimated) | [4] |

| Solubility | Slightly soluble in water; soluble in ethanol, acetone | [1] |

| pKa | 4.47 (at 25 °C) | [4] |

Discovery and Historical Synthesis

The first detailed description of a general and efficient method for the synthesis of 3-arylpropanoic acids, including the 4-nitro substituted variant, was reported in a 1995 publication in Synthetic Communications. This method highlights a one-pot reaction that proceeds via a Knoevenagel condensation of an aromatic aldehyde with Meldrum's acid, followed by reduction and hydrolysis.

Historically, the synthesis of such compounds often involved multi-step procedures. The Knoevenagel-Doebner modification of the Knoevenagel condensation has been a classical approach for the synthesis of α,β-unsaturated carboxylic acids, which can then be reduced to the corresponding saturated acids. This reaction typically involves the condensation of an aromatic aldehyde with malonic acid in the presence of a basic catalyst like pyridine (B92270) and piperidine (B6355638).

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound based on a modified Knoevenagel-Doebner reaction followed by a reduction step.

Synthesis of (E)-3-(4-nitrophenyl)acrylic acid via Knoevenagel-Doebner Condensation

Materials:

-

Malonic acid

-

Pyridine

-

Piperidine

-

Hydrochloric acid (HCl)

-

Water

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrobenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine (3-5 mL per gram of aldehyde).

-

To this solution, add a catalytic amount of piperidine (0.1 equivalents).

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.

-

Filter the resulting solid using vacuum filtration and wash thoroughly with cold water to remove any remaining pyridine and piperidine salts.

-

Recrystallize the crude product from ethanol to obtain pure (E)-3-(4-nitrophenyl)acrylic acid.

Reduction of (E)-3-(4-nitrophenyl)acrylic acid to this compound

Materials:

-

(E)-3-(4-nitrophenyl)acrylic acid

-

Sodium amalgam (Na/Hg) or catalytic hydrogenation setup (e.g., H₂, Pd/C)

-

Ethanol or other suitable solvent

-

Hydrochloric acid (HCl)

-

Water

Procedure using Sodium Amalgam:

-

Suspend (E)-3-(4-nitrophenyl)acrylic acid in ethanol in a round-bottom flask.

-

Gradually add sodium amalgam (2-3% Na) to the stirred suspension at room temperature. The reaction is exothermic and should be controlled with an ice bath if necessary.

-

Continue stirring until the reaction is complete (monitored by TLC).

-

Carefully decant the ethanol solution from the mercury.

-

Acidify the solution with dilute hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry.

-

Recrystallize from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

Role in Drug Discovery and Development

This compound is a versatile intermediate in the synthesis of various pharmaceutical compounds. The nitro group can be readily reduced to an amine, which can then be further functionalized. The carboxylic acid moiety also provides a handle for various chemical transformations, such as esterification and amidation.

A key application of related 3-phenylpropanoic acid derivatives is in the synthesis of GABA (gamma-aminobutyric acid) analogues like Baclofen (B1667701) and Phenibut. These drugs are used to treat spasticity and anxiety, respectively. While a direct synthesis of a commercially available drug from this compound is not prominently documented, its structural similarity to the precursors of these drugs highlights its potential in the development of novel central nervous system (CNS) active agents. The general synthetic strategy involves the transformation of the propanoic acid backbone into a γ-amino acid structure.

Below is a logical workflow illustrating the potential use of this compound as a starting material in a hypothetical drug discovery process.

Caption: Hypothetical workflow for drug discovery starting from this compound.

Conclusion

This compound, a compound with a rich history rooted in the quest for new pharmaceuticals, remains a significant tool in the arsenal (B13267) of synthetic chemists. Its straightforward synthesis and the versatile reactivity of its functional groups make it an attractive starting material and intermediate for a wide range of applications, particularly in drug discovery and materials science. This guide has provided a detailed overview of its properties, historical synthesis, and a practical experimental protocol, underscoring its continued relevance in modern chemical research.

References

Potential Biological Activities of 3-(4-Nitrophenyl)propanoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroaromatic compounds are a significant class of molecules in medicinal chemistry, known for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The nitro group, while sometimes associated with toxicity, can act as a crucial pharmacophore, influencing the electronic properties and biological interactions of a molecule. This technical guide focuses on the potential biological activities of derivatives of 3-(4-nitrophenyl)propanoic acid, a scaffold that combines a nitroaromatic ring with a flexible propanoic acid side chain, offering opportunities for diverse chemical modifications. While research directly on a comprehensive library of simple this compound derivatives is emerging, this guide synthesizes available data on closely related structures to highlight the therapeutic potential of this chemical class.

Anticancer Activity

Derivatives of propanoic acid featuring a nitrophenyl moiety have been investigated for their cytotoxic effects against various cancer cell lines. The primary mechanism often involves the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The following table summarizes the anticancer activity of selected propanoic acid derivatives containing a nitrophenyl or related heterocyclic scaffold.

| Compound/Derivative | Cancer Cell Line(s) | Activity Metric | Value (µM) | Reference(s) |

| 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid | NCI-60 Panel (Mean) | GI₅₀ | 1.57 | |

| 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid | NCI-60 Panel (Mean) | TGI | 13.3 | |

| 3-[(4-Acetylphenyl)(4-(4-nitrophenyl)thiazol-2-yl)amino]propanoic acid oxime derivative (Compound 22) | A549 (Lung) | IC₅₀ | 2.47 | |

| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid oxime derivative (Compound 21) | A549 (Lung) | IC₅₀ | 5.42 | |

| 3-[(4-Acetylphenyl)(4-(4-nitrophenyl)thiazol-2-yl)amino]propanoic acid carbohydrazide (B1668358) derivative (Compound 26) | H69 (Lung) | % Viability | 33.9 | |

| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid carbohydrazide derivative (Compound 25) | H69 (Lung) | % Viability | 18.3 |

GI₅₀: 50% growth inhibition concentration; TGI: Total growth inhibition concentration; IC₅₀: 50% inhibitory concentration.

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.

-

Cell Culture: Human cancer cell lines (e.g., A549, H69) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.

-

Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control.

Signaling Pathways and Mechanisms

In silico studies on related thiazole (B1198619) derivatives of 3-propanoic acid suggest that these compounds may exert their anticancer effects by targeting key regulatory proteins such as Sirtuin-2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR). Inhibition of these proteins can disrupt downstream signaling cascades that are critical for cell proliferation and survival.

Antimicrobial and Antifungal Activity

The modification of the carboxylic acid group of this compound into amides, hydrazides, and subsequently hydrazones can lead to compounds with significant antimicrobial and antifungal properties. The presence of the nitro group and the lipophilicity of the derivatives are often key determinants of their activity.

Quantitative Antimicrobial and Antifungal Data

The following table presents the minimum inhibitory concentration (MIC) values for a selection of propanoic acid hydrazone derivatives against various microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference(s) |

| Hydrazone of 3-((4-hydroxyphenyl)amino)propanoic acid with 5-nitrothiophene-2-carbaldehyde | Staphylococcus aureus (MRSA) | 1-8 | |

| Enterococcus faecalis (VRE) | 0.5-2 | ||

| Escherichia coli | 8-64 | ||

| Candida auris | 8-64 | ||

| Hydrazone of 3-((4-hydroxyphenyl)amino)propanoic acid with 5-nitro-2-furaldehyde | Staphylococcus aureus (MRSA) | 2-4 | |

| Enterococcus faecalis (VRE) | 1-2 | ||

| Escherichia coli | 16-32 | ||

| Candida albicans | 16-32 |

MIC: Minimum Inhibitory Concentration; MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus faecalis.

Experimental Protocols

Broth Microdilution Method for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Microorganism Preparation: Bacterial or fungal strains are cultured in an appropriate broth medium to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

-

Compound Dilution: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using the appropriate broth.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Controls: Positive (microorganism without compound) and negative (broth only) growth controls are included.

-

Incubation: The plates are incubated under suitable conditions (e.g., 35°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Workflow for Synthesis and Screening

The general workflow for the synthesis of derivatives and subsequent antimicrobial screening is outlined below.

Anti-inflammatory Activity

Nitro-containing compounds, including nitro-fatty acids, have demonstrated potent anti-inflammatory effects. The mechanisms often involve the modulation of key inflammatory mediators such as nitric oxide (NO) and prostaglandins, which are produced by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively.

Quantitative Anti-inflammatory Data

Data for direct derivatives of this compound is limited. However, related benzamide (B126) and propanoic acid derivatives have shown inhibitory activity against inflammatory markers.

| Compound/Derivative | Assay System | Target | Inhibition/Effect | Reference(s) |

| 3-Chloroprocainamide (a benzamide) | LPS-stimulated mice | TNF-α | Dose-dependent inhibition (10-500 mg/kg) | [1] |

| Metoclopramide (a benzamide) | LPS-stimulated mice | TNF-α | Dose-dependent inhibition (10-500 mg/kg) | [1] |

| 3-(2,4-dihydroxyphenyl)phthalide | LPS-stimulated RAW 264.7 macrophages | NO Production | Strong inhibition | |

| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | LPS-stimulated rats | TNF-α | Significant decrease at 40 mg/kg | |

| Carrageenan-induced paw edema in rats | Edema | Significant reduction at 10, 20, and 40 mg/kg |

LPS: Lipopolysaccharide; TNF-α: Tumor necrosis factor-alpha; NO: Nitric oxide.

Experimental Protocols

Nitric Oxide (NO) Production Assay in Macrophages

This assay measures the production of nitrite (B80452), a stable metabolite of NO, in cell culture supernatants.

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

-

Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with the test compounds for a short pre-incubation period.

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells.

-

Incubation: Plates are incubated for 24 hours.

-

Griess Assay: The cell culture supernatant is collected, and the nitrite concentration is measured using the Griess reagent, which forms a colored azo compound in the presence of nitrite.

-

Absorbance Measurement: The absorbance is read at approximately 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Inflammatory Signaling Pathway

The anti-inflammatory effects of many compounds are mediated through the inhibition of the NF-κB signaling pathway, which is a central regulator of the expression of pro-inflammatory genes, including iNOS and COX-2.

Conclusion and Future Directions

The available evidence suggests that the this compound scaffold is a promising starting point for the development of novel therapeutic agents. Derivatives of this core structure have the potential to exhibit significant anticancer, antimicrobial, and anti-inflammatory activities. The data from related, more complex structures indicate that modification of the carboxylic acid moiety into amides, esters, and particularly hydrazones can lead to potent biological effects.

Future research should focus on the systematic synthesis and screening of a focused library of simple N-substituted amides, various esters, and hydrazide-hydrazones of this compound. Such studies will enable the establishment of clear structure-activity relationships (SAR) and provide the necessary quantitative data for direct comparison of these derivatives. Elucidation of the specific molecular targets and signaling pathways for the most active compounds will be crucial for their further optimization and preclinical development. This in-depth technical guide serves as a foundational resource to stimulate and guide these future research endeavors.

References

3-(4-Nitrophenyl)propanoic Acid: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Nitrophenyl)propanoic acid has emerged as a valuable and versatile building block in medicinal chemistry, offering a unique combination of structural features and synthetic accessibility. Its phenylpropanoic acid core provides a foundational scaffold that can be readily modified, while the nitro group serves as a key chemical handle for a variety of transformations, including reduction to an amine, which opens avenues for diverse derivatization. This technical guide explores the multifaceted applications of this compound in the design and synthesis of novel therapeutic agents. It delves into its role in the development of anticancer and antimicrobial agents, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction

The quest for novel therapeutic agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. Central to this effort is the identification and utilization of versatile chemical scaffolds that can be systematically modified to optimize biological activity. This compound is one such scaffold that has garnered increasing attention. Its structure, featuring a carboxylic acid, a flexible three-carbon chain, and an electron-withdrawing nitro group on a phenyl ring, provides a unique platform for the synthesis of a wide array of derivatives.[1] This guide will provide a comprehensive overview of the synthesis, derivatization, and biological applications of this important building block.

Physicochemical Properties

This compound is a crystalline solid with the molecular formula C₉H₉NO₄ and a molecular weight of 195.17 g/mol .[2] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO₄ | [2] |

| Molecular Weight | 195.17 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 167-170 °C | [No specific citation found in search results] |

| Solubility | Slightly soluble in water; soluble in polar organic solvents | [1] |

| pKa | [Data not available in search results] | |

| LogP | 1.3 | [2] |

Synthesis of this compound Derivatives

The chemical versatility of this compound allows for the synthesis of a diverse library of derivatives. The carboxylic acid moiety can be readily converted into esters, amides, and hydrazides, while the nitro group can be reduced to an amine, which can then be further functionalized.

General Synthesis Workflow

The following diagram illustrates a general workflow for the derivatization of this compound.

Caption: General synthetic routes for derivatizing this compound.

Experimental Protocol: Synthesis of Amide Derivatives

A common and effective method for synthesizing amides from carboxylic acids involves the use of coupling agents.

Objective: To synthesize an amide derivative of this compound.

Materials:

-

This compound

-

Amine of choice

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Dichloromethane (DCM)

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound (1 equivalent), EDC (1.6 equivalents), and NHS in dichloromethane.

-

Stir the mixture at room temperature for 4 hours or at 0°C for 20 minutes to activate the carboxylic acid.

-

Add the desired amine (e.g., ethanolamine, propylamine) to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC).

-

Wash the organic layer with sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.

-

Purify the product by recrystallization or column chromatography.[3]

Applications in Medicinal Chemistry

Derivatives of this compound have demonstrated significant potential in various therapeutic areas, most notably in the development of anticancer and antimicrobial agents.

Anticancer Activity

Several studies have highlighted the antiproliferative effects of compounds derived from propanoic acid scaffolds, including those with nitrophenyl moieties.

A series of novel 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones, which are hybrid molecules incorporating a nitrophenyl group, have been synthesized and evaluated for their anticancer activity. One promising compound, 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid, exhibited significant antimitotic activity against a panel of 60 human cancer cell lines.[4]

Similarly, thiazole (B1198619) derivatives of a related 3-[(4-acetylphenyl)amino]propanoic acid have shown potent cytotoxicity against A549 lung cancer cells, with some compounds exhibiting IC₅₀ values in the low micromolar range.[5] While not direct derivatives of this compound, these findings underscore the potential of the propanoic acid scaffold in cancer drug discovery.

Table 1: Anticancer Activity of Selected Propanoic Acid Derivatives

| Compound | Cell Line | IC₅₀ (µM) / GI₅₀ (µM) | Reference |

| 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid | NCI-60 Panel (Mean) | 1.57 | [4] |

| Thiazole Oxime Derivative 21 | A549 | 5.42 | [5] |

| Thiazole Oxime Derivative 22 | A549 | 2.47 | [5] |

Proposed Signaling Pathway for Anticancer Activity

In silico studies on related thiazole derivatives suggest that they may exert their anticancer effects by targeting key signaling proteins such as SIRT2 and EGFR.[1] Inhibition of these proteins can disrupt downstream pathways crucial for cancer cell proliferation and survival.

Caption: Proposed mechanism of action for anticancer derivatives targeting EGFR and SIRT2 pathways.

Antimicrobial Activity

The this compound scaffold has also been explored for the development of novel antimicrobial agents. The nitroaromatic group is a well-known pharmacophore in several antimicrobial drugs.

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, which can be conceptually derived from this compound via reduction and subsequent N-arylation, have shown promising activity against multidrug-resistant bacteria and fungi.[6] For instance, certain hydrazone derivatives containing heterocyclic substituents exhibited potent and broad-spectrum antimicrobial activity, with Minimum Inhibitory Concentrations (MICs) in the low µg/mL range against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis.[6]

Table 2: Antimicrobial Activity of Selected Propanoic Acid Derivatives

| Compound Class | Pathogen | MIC Range (µg/mL) | Reference |

| Hydrazone Derivatives | MRSA | 1 - 8 | [6] |

| Hydrazone Derivatives | Vancomycin-resistant E. faecalis | 0.5 - 2 | [6] |

| Hydrazone Derivatives | Gram-negative pathogens | 8 - 64 | [6] |

| Hydrazone Derivatives | Drug-resistant Candida species | 8 - 64 | [6] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthesized compounds against bacterial strains.

Materials:

-

Synthesized compounds

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of each compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compounds in CAMHB in the wells of a 96-well plate.

-

Prepare a bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

-

Add the bacterial inoculum to each well containing the compound dilutions.

-

Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Enzyme Inhibition

While specific enzyme inhibition data for a wide range of this compound derivatives is not extensively documented in the available literature, the structural motif is present in molecules known to interact with enzymes. For instance, p-nitrophenyl esters are commonly used as substrates in enzyme assays, particularly for hydrolases like proteases and esterases, due to the chromogenic nature of the p-nitrophenolate leaving group.[7] This suggests that derivatives of this compound could be designed as potential enzyme inhibitors.

Workflow for Enzyme Inhibition Studies

Caption: A typical workflow for characterizing the enzyme inhibitory activity of a compound.

Conclusion and Future Perspectives

This compound represents a highly valuable and synthetically tractable scaffold in medicinal chemistry. Its utility has been demonstrated in the generation of compounds with promising anticancer and antimicrobial activities. The presence of both a modifiable carboxylic acid and a versatile nitro group provides a rich platform for the creation of diverse chemical libraries for high-throughput screening.

Future research in this area should focus on:

-

Expanding the diversity of derivatives synthesized from this compound.

-

Conducting comprehensive structure-activity relationship (SAR) studies to optimize potency and selectivity.

-

Elucidating the specific molecular targets and mechanisms of action for the most active compounds.

-

Evaluating the in vivo efficacy and pharmacokinetic properties of lead candidates.

By leveraging the unique chemical attributes of this compound, medicinal chemists are well-positioned to develop novel and effective therapeutic agents to address unmet medical needs.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C9H9NO4 | CID 85526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones [mdpi.com]

- 4. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]

Technical Guide: Material Safety Data Sheet for 3-(4-Nitrophenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and toxicological properties of 3-(4-Nitrophenyl)propanoic acid (CAS No: 16642-79-8). The information is compiled to assist researchers, scientists, and drug development professionals in making informed decisions regarding its safe use and management in a laboratory or industrial setting.

Section 1: Chemical and Physical Properties

This compound is a monocarboxylic acid derivative appearing as a white to off-white or very pale yellow crystalline solid.[1][2] It is characterized by the presence of a nitro group on the phenyl ring, which influences its chemical reactivity and physical properties.[1] It serves as a significant intermediate in the synthesis of pharmaceuticals, particularly analgesic and anti-inflammatory agents.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C9H9NO4 | [2][3] |

| Molecular Weight | 195.17 g/mol | [2][3][4][5] |

| Appearance | White to off-white/very pale yellow solid | [1][2] |

| Melting Point | 131 - 167 °C | [2][4] |

| Boiling Point | 331.83°C (rough estimate) | [4] |

| Flash Point | 170.5 ± 9.4 °C | [4] |

| Water Solubility | Slightly soluble | [4] |

| Vapor Pressure | 1.53E-06 mmHg at 25°C | [4] |

| Density | 1.3544 (rough estimate) | [4] |

| pKa | 4.47 (at 25℃) |

Section 2: Hazard Identification and Toxicological Summary

The primary hazards associated with this compound involve irritation to the skin, eyes, and respiratory system, with potential for harm if swallowed, inhaled, or in contact with skin.[4][6]

Table 2: GHS Hazard Classification

| Hazard Class | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |